Clazosentan

Descripción general

Descripción

Clazosentan es una molécula pequeña que actúa como un antagonista selectivo del receptor de endotelina A. Está principalmente desarrollado por Idorsia Pharmaceuticals para la prevención del vasoespasmo cerebral y la isquemia cerebral tardía asociada y los infartos cerebrales después de la hemorragia subaracnoidea aneurismática . This compound ha sido aprobado en Japón para estas indicaciones .

Métodos De Preparación

La síntesis de clazosentan implica múltiples pasos, incluida la formación de un esqueleto de piridinilpirimidina. La ruta sintética típicamente implica la reacción del ácido 5-metil-piridin-2-sulfónico con varios reactivos para formar el compuesto final . Los métodos de producción industrial para this compound son propietarios e implican condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Clazosentan se somete a varias reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.

Sustitución: this compound puede sufrir reacciones de sustitución, donde átomos o grupos específicos en la molécula son reemplazados por otros.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Clazosentan is a selective endothelin A (ETA) receptor antagonist that has been studied for its potential in preventing cerebral vasospasm, vasospasm-related cerebral infarction, and cerebral ischemic symptoms following aneurysmal subarachnoid hemorrhage (aSAH) . Endothelin-1, released after subarachnoid bleeding, can cause cerebral vasospasm, typically starting 3 days after aSAH onset and peaking between days 8 and 11 .

Clinical Trials and Research Findings

- REACT Study: A phase 3 randomized, double-blind, placebo-controlled study (NCT03585270) investigated this compound's ability to prevent clinical deterioration in aSAH patients . The study, which involved 409 patients, did not meet its primary endpoint of preventing clinical deterioration due to delayed cerebral ischemia (DCI) within 14 days post-treatment . The occurrence of clinical deterioration due to DCI was 15.8% in the this compound group and 17.2% in the placebo group (p = 0.734) .

- CONSCIOUS-1 Study: A phase 2 dose-finding study (NCT00111085) with 413 aSAH patients demonstrated that this compound could prevent cerebral vasospasm . Moderate or severe vasospasm was reduced from 66% in the placebo group to 23% in the 15 mg/hr this compound group (risk reduction, 65%; 95% CI, 47%-78%; P < .0001) .

- CONSCIOUS-2 and CONSCIOUS-3 Studies: These phase 3 studies assessed this compound's effect on cerebral vasospasm-related morbidity and all-cause mortality . CONSCIOUS-2 found that 5 mg/hr of this compound did not have a significant treatment effect, leading to the premature termination of CONSCIOUS-3 .

- Meta-Analysis: A meta-analysis showed this compound was superior to placebo in reducing angiographic cerebral vasospasm, vasospasm-related delayed ischemic neurological deficit (DIND), and vasospasm-related morbidity/mortality . However, it did not show benefits in reducing cerebral infarction, overall mortality, or improving functional outcomes .

Efficacy and Safety

- This compound significantly reduced angiographic vasospasm, particularly in the distal cerebral arteries . This effect might be more pronounced in distal arteries compared to proximal ones .

- Rescue therapy was less frequently needed in patients treated with this compound compared to placebo (10.4% vs 18.1%; RRR 42.6%, 95% CI 5.4%–65.2%) .

- No significant effect was observed on the occurrence of clinical deterioration due to DCI with this compound . A nonsignificant relative risk increase of 25.4% was reported in the risk of poor Glasgow Outcome Scale-Extended (GOSE) and modified Rankin Scale (mRS) scores with this compound versus placebo at week 12 post-aSAH .

- Adverse events associated with this compound include pulmonary complications, hypotension, and anemia .

Patient Subgroups

- Women, individuals under 50, and those with diffuse thick clots may experience a greater reduction in vasospasm-related morbidity/mortality with this compound .

Mecanismo De Acción

Clazosentan ejerce sus efectos al antagonizar selectivamente el receptor de endotelina A, que es uno de los vasoconstrictores más fuertes conocidos . Al inhibir este receptor, this compound previene la vasoconstricción que puede conducir al vasoespasmo cerebral y la isquemia subsiguiente. Los objetivos moleculares y las vías involucradas incluyen el receptor de endotelina A y las vías de señalización descendentes que median la vasoconstricción .

Comparación Con Compuestos Similares

Clazosentan es único entre los antagonistas del receptor de endotelina debido a su selectividad por el receptor de endotelina A y su aplicación específica en la prevención del vasoespasmo cerebral. Compuestos similares incluyen:

Bosentan: Un antagonista dual del receptor de endotelina que se usa para tratar la hipertensión arterial pulmonar.

Ambrisentan: Otro antagonista selectivo del receptor de endotelina A que se usa para la hipertensión arterial pulmonar.

Macitentan: Un antagonista dual del receptor de endotelina con aplicaciones en la hipertensión arterial pulmonar.

La singularidad de this compound radica en su uso específico para la prevención del vasoespasmo cerebral y su alta selectividad por el receptor de endotelina A .

Actividad Biológica

Clazosentan (AXV-034343) is a selective endothelin A (ET_A) receptor antagonist primarily investigated for its efficacy in preventing cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH). The compound has garnered attention due to its potential to significantly reduce the incidence and severity of vasospasm, a common complication that can lead to delayed ischemic neurological deficits (DIND) and increased morbidity and mortality in affected patients.

This compound works by selectively blocking the ET_A receptors, which are implicated in vasoconstriction and inflammation. This action helps to mitigate the pathological responses associated with cerebral vasospasm, thereby preserving cerebral blood flow and reducing the risk of ischemic damage.

Meta-Analyses and Clinical Trials

Numerous studies have evaluated the effectiveness of this compound in clinical settings. A notable meta-analysis pooled data from multiple trials involving 441 patients, demonstrating that this compound significantly reduced the occurrence of angiographic vasospasm compared to placebo (Relative Risk [RR] = 0.58; 95% Confidence Interval [CI], 0.48 to 0.71) . The number needed to treat (NNT) for this outcome was calculated at 3.4, indicating a favorable therapeutic profile.

Key Findings from Phase III Trials

- Reduction in Vasospasm-Related Morbidity : In two pivotal Phase III studies conducted in Japan, this compound was administered to patients post-aSAH. Results showed a significant reduction in vasospasm-related morbidity and all-cause mortality:

- Angiographic Outcomes : The incidence of angiographic vasospasm was significantly lower in this compound-treated groups compared to controls, with a decrease from 44% to 25.9% .

- Safety Profile : Adverse events reported included hypotension, pulmonary complications, and anemia; however, these were comparable to placebo groups . Notably, pulmonary edema was observed more frequently in patients receiving this compound (19.8% vs. 5%) .

Case Studies

In a study focusing on the postoperative management of cerebral vasospasm with this compound, a cohort analysis revealed that patients receiving this compound had a lower incidence of symptomatic infarction (6.2% vs. 16%, p = 0.032) and improved outcomes at discharge (79% vs. 66%, p = 0.037) .

Summary of Biological Activity

The biological activity of this compound is characterized by its potent antagonism of ET_A receptors, leading to:

- Decreased Incidence of Angiographic Vasospasm : Statistically significant reductions observed across multiple studies.

- Reduced Morbidity : Lower rates of DIND and overall mortality post-aSAH.

- Safety Considerations : While generally well-tolerated, monitoring for specific adverse effects is essential.

Data Table: Summary of Clinical Findings

| Study Type | This compound Group | Placebo Group | Relative Risk Reduction | p-value |

|---|---|---|---|---|

| Phase III Coiling | 13.6% | 28.8% | 53% | <0.01 |

| Phase III Clipping | 16.2% | 39.6% | 59% | <0.01 |

| Angiographic Vasospasm | 25.9% | 44% | Not specified | <0.05 |

Propiedades

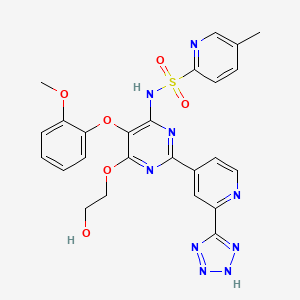

IUPAC Name |

N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N9O6S/c1-15-7-8-20(27-14-15)41(36,37)32-24-21(40-19-6-4-3-5-18(19)38-2)25(39-12-11-35)29-22(28-24)16-9-10-26-17(13-16)23-30-33-34-31-23/h3-10,13-14,35H,11-12H2,1-2H3,(H,28,29,32)(H,30,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWCJABOXHSRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N9O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170955 | |

| Record name | Clazosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180384-56-9 | |

| Record name | Clazosentan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180384569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clazosentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clazosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLAZOSENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DRR0X4728 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.